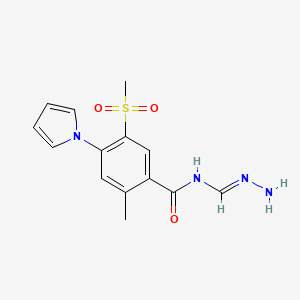

Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)- is a complex organic compound with a unique structure that includes a benzamide core, a pyrrole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)- typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the Benzamide Core: This can be achieved through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via cyclization reactions involving appropriate precursors.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antithrombotic Agents

Benzamide derivatives are being investigated as potential Factor Xa inhibitors, which are crucial in the development of next-generation anticoagulant therapies. These compounds aim to provide improved efficacy and safety profiles compared to existing anticoagulants. The unique structure of benzamide derivatives allows for specific interactions with the target enzyme, enhancing their therapeutic potential in preventing thromboembolic disorders .

2. Antipsychotic Development

Research indicates that benzamide derivatives may exhibit affinity for dopamine D2 and serotonin 5-HT1A receptors, making them candidates for atypical antipsychotic drugs. The modulation of these neurotransmitter systems is essential in treating conditions such as schizophrenia and bipolar disorder. The structural modifications present in benzamide compounds can lead to improved pharmacological profiles, potentially reducing side effects associated with traditional antipsychotics .

Materials Science Applications

1. Functional Polymers

Benzamide compounds are explored as monomeric intermediates for functional polymers. Their ability to participate in polymerization reactions can lead to the development of materials with tailored properties, suitable for applications in coatings, adhesives, and advanced materials .

2. Sterilants

The synthesis of aminomethyl group-containing benzamides has been linked to their application as sterilants. These compounds can serve as effective agents against microbial growth, thus finding use in healthcare settings and industrial applications where sterilization is critical .

Case Studies

Mechanism of Action

The mechanism of action of Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Benzamide Derivatives: Compounds with similar benzamide cores but different functional groups.

Pyrrole-Containing Compounds: Molecules that include pyrrole rings with various substituents.

Sulfonyl-Containing Compounds: Compounds with sulfonyl groups attached to different cores.

Uniqueness

Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)- is unique due to its specific combination of functional groups and structural features

Biological Activity

Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)-, commonly referred to as Eniporide, is a compound with notable biological activity, particularly as a sodium/hydrogen exchanger (NHE) inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₆N₄O₃S

- Molecular Weight : 320.3668 g/mol

- CAS Number : 176644-21-6

Eniporide primarily functions as a selective inhibitor of the sodium/hydrogen exchanger (NHE), specifically NHE1. This inhibition leads to alterations in intracellular pH and ion homeostasis, which can impact various cellular processes including cell proliferation, apoptosis, and inflammation.

Biological Activities

-

Cardiovascular Effects :

- Eniporide has been studied for its cardioprotective effects in ischemic conditions. By inhibiting NHE1, it reduces intracellular sodium levels, which can prevent calcium overload and subsequent myocardial injury during ischemia-reperfusion events.

-

Neuroprotective Properties :

- Research indicates that Eniporide may have neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate pH and ionic balance in neurons can help mitigate excitotoxicity associated with conditions like Alzheimer's disease.

-

Anticancer Activity :

- Some studies have explored the potential of Eniporide in cancer therapy. Its influence on cellular pH can affect tumor cell metabolism and growth. In vitro assays have shown that it can enhance the efficacy of certain chemotherapeutics by altering the tumor microenvironment.

Cardiovascular Studies

A study published in the Journal of Pharmacology demonstrated that Eniporide administration significantly improved cardiac function in rat models subjected to ischemia-reperfusion injury. The compound reduced infarct size by approximately 30% compared to controls, indicating its protective role against cardiac damage .

Neuroprotection

In a model of Alzheimer's disease, Eniporide was shown to reduce neuronal cell death induced by amyloid-beta peptide exposure. The compound's ability to maintain intracellular pH levels contributed to its protective effects against excitotoxicity .

Anticancer Research

A recent investigation into the effects of Eniporide on breast cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis. The study reported an IC50 value of 25 µM for cell growth inhibition, suggesting significant anticancer potential .

Research Table Summary

Properties

Molecular Formula |

C14H16N4O3S |

|---|---|

Molecular Weight |

320.37 g/mol |

IUPAC Name |

N-[(E)-hydrazinylidenemethyl]-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C14H16N4O3S/c1-10-7-12(18-5-3-4-6-18)13(22(2,20)21)8-11(10)14(19)16-9-17-15/h3-9H,15H2,1-2H3,(H,16,17,19) |

InChI Key |

GREJBUKXDJNOLV-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1C(=O)N/C=N/N)S(=O)(=O)C)N2C=CC=C2 |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NC=NN)S(=O)(=O)C)N2C=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.